5,7-Bis(2-(trifluoromethyl)phenyl)quinolin-8-ol
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Overview
Description
5,7-Bis(2-(trifluoromethyl)phenyl)quinolin-8-ol is a fluorinated quinoline derivative. This compound is characterized by the presence of two trifluoromethyl groups attached to phenyl rings at the 5 and 7 positions of the quinoline core, and a hydroxyl group at the 8 position. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties .
Preparation Methods
The synthesis of 5,7-Bis(2-(trifluoromethyl)phenyl)quinolin-8-ol typically involves cyclization and cycloaddition reactions. One common method includes the nucleophilic displacement of halogen atoms or diaza groups, followed by direct fluorination . Industrial production methods may involve the use of organometallic compounds and cross-coupling reactions to achieve the desired fluorinated quinoline structure .
Chemical Reactions Analysis
5,7-Bis(2-(trifluoromethyl)phenyl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents .
Scientific Research Applications
5,7-Bis(2-(trifluoromethyl)phenyl)quinolin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 5,7-Bis(2-(trifluoromethyl)phenyl)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to bind to these targets, thereby modulating their activity. This can lead to inhibition of enzyme function or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5,7-Bis(2-(trifluoromethyl)phenyl)quinolin-8-ol include other fluorinated quinolines such as:
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
- 5,7,8-Trifluoroquinoline
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline (Fluoroquine)
- Mefloquine
What sets this compound apart is the presence of two trifluoromethyl groups, which significantly enhance its biological activity and chemical stability compared to other fluorinated quinolines .
Properties
CAS No. |
648896-57-5 |
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Molecular Formula |
C23H13F6NO |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
5,7-bis[2-(trifluoromethyl)phenyl]quinolin-8-ol |
InChI |
InChI=1S/C23H13F6NO/c24-22(25,26)18-9-3-1-6-13(18)16-12-17(21(31)20-15(16)8-5-11-30-20)14-7-2-4-10-19(14)23(27,28)29/h1-12,31H |
InChI Key |
UMDOAVMZYXXOSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C3=C2C=CC=N3)O)C4=CC=CC=C4C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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